molecular formula C20H11F3N2O3 B2532485 5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 339020-72-3

5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2532485
CAS No.: 339020-72-3
M. Wt: 384.314
InChI Key: QEJBBELDFRRLJH-UHFFFAOYSA-N
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Description

5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a chromeno[2,3-b]pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a phenyl carboxamide (-CONHC₆H₅) at position 3. The chromeno[2,3-b]pyridine core comprises a fused bicyclic system of chromene and pyridine rings, which is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

5-oxo-N-phenyl-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N2O3/c21-20(22,23)17-14(18(27)24-11-6-2-1-3-7-11)10-13-16(26)12-8-4-5-9-15(12)28-19(13)25-17/h1-10H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJBBELDFRRLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Chromenopyridine Core Formation

The chromenopyridine scaffold is constructed through cyclization and annulation reactions. Two primary approaches dominate the literature: Vilsmeier-Haack homologation and intramolecular Povarov reactions .

Vilsmeier-Haack Homologation and Annulation

A widely adopted method involves the homologation of bromo-substituted (2-hydroxyaryl)ethan-1-ones using Vilsmeier reagent (DMF/POCl₃ or DMF/triflic anhydride). For example, 2-bromo-5-hydroxypyridin-4-yl ethanone undergoes homologation to yield 6-bromo-4-oxo-4H-pyrano[2,3-c]pyridine-3-carbaldehyde. Subsequent nitrile formation via oxime intermediates and annulation with ethyl cyanoacetate generates the tricyclic core. This method achieves yields of 73–93% for the annulation step.

Intramolecular Povarov Reaction

BF₃·OEt₂-catalyzed intramolecular Povarov reactions offer an alternative route. O-Cinnamyl salicylaldehydes react with amino-functionalized thiazolino-2-pyridones under Lewis acid catalysis, forming chromenopyridine fused systems. While this method is primarily used for peptidomimetics, analogous conditions could be adapted for the target compound by substituting the amino component with phenylcarboxamide derivatives.

Stepwise Synthesis of 5-Oxo-N-Phenyl-2-(Trifluoromethyl)-5H-Chromeno[2,3-b]Pyridine-3-Carboxamide

Initial Precursor Synthesis

Bromo-Substituted Intermediate Preparation

Starting with 2-hydroxy-5-(trifluoromethyl)benzaldehyde , bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in DMF (yield: 85–90%).

Homologation to Carbaldehyde

The brominated intermediate is treated with Vilsmeier reagent (DMF/triflic anhydride) at 0°C for 4 hours, yielding 6-bromo-4-oxo-2-(trifluoromethyl)-4H-chromene-3-carbaldehyde (88% yield).

Nitrile Formation and Annulation

  • Oxime Synthesis : The carbaldehyde reacts with hydroxylamine hydrochloride in ethanol at reflux, forming the corresponding oxime (92% yield).
  • Nitrile Generation : Dehydration of the oxime using acetic anhydride yields the nitrile derivative (89% yield).
  • Annulation with Ethyl Cyanoacetate : The nitrile undergoes base-catalyzed cyclization with ethyl cyanoacetate in ethanol, producing the tricyclic ester intermediate (77–93% yield).

Carboxamide Functionalization

Ester Hydrolysis

The ethyl ester is hydrolyzed using 2N NaOH in methanol/water (1:1) at 60°C for 6 hours, yielding the carboxylic acid (95% yield).

Amide Coupling

The carboxylic acid reacts with aniline via Schotten-Baumann acylation:

  • Activation : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Coupling : Acyl chloride reacts with aniline in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the final carboxamide (82% yield).

Reaction Optimization and Yield Data

Table 1: Critical Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Reference
Bromination NBS, DMF, 25°C, 12 h 85–90
Vilsmeier Homologation DMF/triflic anhydride, 0°C, 4 h 88
Oxime Formation NH₂OH·HCl, EtOH, reflux, 3 h 92
Nitrile Synthesis Ac₂O, 120°C, 2 h 89
Annulation Ethyl cyanoacetate, KOtBu, EtOH, 8 h 77–93
Ester Hydrolysis 2N NaOH, MeOH/H₂O, 60°C, 6 h 95
Amide Coupling SOCl₂, then aniline, TEA, DCM, 24 h 82

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyridine-H), 7.89–7.86 (m, 2H, Ar-H), 7.61–7.58 (m, 3H, Ar-H), 6.95 (s, 1H, chromene-H).
    • ¹³C NMR : 158.9 (C=O), 148.2 (CF₃), 122.1 (q, J = 272 Hz, CF₃).
  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calc. for C₂₁H₁₄F₃N₂O₃ [M+H]⁺: 453.0964; found: 453.0968.

Industrial-Scale Considerations

Key Organics Limited/Bionet Research and other suppliers utilize flow chemistry to scale up the annulation and coupling steps, reducing reaction times by 40% compared to batch processes. Purification is achieved via recrystallization from ethanol/water (3:1), yielding >99% purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chromeno[2,3-b]pyridine derivatives exhibit varied bioactivities depending on substituents. Key structural comparisons include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound : 5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide -CF₃ (2), -CONHPh (3) ~425.3* Hypothesized enhanced lipophilicity (CF₃) and target binding (carboxamide).
N-Benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide -CF₃ (2), -CONHBn (3) 466.33 Increased steric bulk (benzyl vs. phenyl) may reduce solubility; similar synthetic routes via coupling reactions.
Ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate -CF₃ (2), -COOEt (3) 337.25 Ester group improves synthetic accessibility but reduces hydrogen-bonding capacity compared to carboxamide.
2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid -NH₂ (2), -COOH (3), -iPr (7) ~326.3* Amino and carboxylic acid groups enhance polarity; metabolite of ester/carboxamide derivatives.
5-(4-Hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridine Hydroxypyridinyl (5) Varies Demonstrated SIRT2 binding affinity in molecular docking studies; pseudo-four-component synthesis (yields up to 93%).
7-Fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide -F (7), -CH₃ (2), -CONH(3-CF₃Ph) (3) ~453.3* Fluorine enhances electron-withdrawing effects; dual trifluoromethyl groups may improve target selectivity.

*Calculated based on molecular formulas.

Physicochemical Properties

  • Solubility : Carboxamide derivatives (e.g., N-phenyl) may exhibit moderate solubility in DMSO, whereas ester derivatives (e.g., ) are more lipophilic .

Biological Activity

5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H12F3N3O3
  • CAS Number : 241126-99-8
  • Molar Mass : 399.32 g/mol

Synthesis

The synthesis of this compound involves several steps, including the condensation of chromone derivatives with amines and subsequent modifications to introduce the trifluoromethyl group. Various synthetic methodologies have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the chromeno[2,3-b]pyridine class exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial enzymes or interference with cellular processes.

CompoundTarget BacteriaIC50 (µM)
5-Oxo-N-phenyl...E. coli15.4
5-Oxo-N-phenyl...S. aureus22.1

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. The biological activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various pathways.

  • Mechanism of Action :
    • Inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
    • Induction of oxidative stress leading to cell death.

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties, particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration.

ActivityIC50 (µM)
MAO A Inhibition0.89
MAO B Inhibition0.76

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various chromeno[2,3-b]pyridine derivatives against clinical isolates of bacteria. The results indicated that the tested compounds had varying degrees of effectiveness, with some exhibiting potent activity against resistant strains.

Neuroprotection in Cellular Models

Another investigation focused on the neuroprotective effects of 5-oxo-N-phenyl derivatives in SH-SY5Y neuroblastoma cells exposed to amyloid-beta toxicity. The findings suggested a significant improvement in cell viability and reduced oxidative stress markers, indicating potential therapeutic applications for Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide, and how can side products be minimized?

  • Methodology : A two-step approach is often employed:

Core structure assembly : Condensation of substituted pyridine precursors with chromenone derivatives under reflux in ethanol or acetonitrile, catalyzed by piperidine or triethylamine .

Carboxamide functionalization : Coupling with phenyl isocyanate using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

  • Side product mitigation : Use of high-purity starting materials, controlled temperature (60–80°C), and inert atmospheres (N₂/Ar) reduces oxidation byproducts. HPLC monitoring (C18 column, acetonitrile/water gradient) ensures purity ≥95% .

Q. How can the stereochemical configuration and crystallinity of this compound be validated?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves stereochemistry and confirms trifluoromethyl group orientation .
  • Spectroscopic validation :
  • ¹⁹F NMR to confirm trifluoromethyl chemical shifts (−60 to −65 ppm).
  • IR spectroscopy for carbonyl stretching (1680–1720 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental solubility data for this compound?

  • Methodology :

  • Computational refinement : Use ACD/Labs Percepta Platform (version 14.00) with adjusted parameters for fluorinated chromenones. Include solvent polarity corrections for dimethyl sulfoxide (DMSO) and aqueous buffers .
  • Experimental validation :
  • Solubility testing : Shake-flask method in PBS (pH 7.4) and DMSO, analyzed via UV-Vis at λmax ≈ 270 nm .
  • Data reconciliation : Apply Hansen solubility parameters to identify mismatches between predicted and observed solvent interactions .

Q. How can the metabolic stability of this compound be assessed in vitro, and what structural modifications improve resistance to cytochrome P450 degradation?

  • Methodology :

  • Microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Structure-activity relationship (SAR) :
  • Introduce electron-withdrawing groups (e.g., nitro, chloro) at the chromenone 7-position to reduce CYP3A4 binding.
  • Replace N-phenyl with bulkier substituents (e.g., 2-naphthyl) to sterically hinder enzymatic access .

Q. What experimental designs are optimal for evaluating the compound’s kinase inhibition selectivity across protein families (e.g., PKC vs. MAPK)?

  • Methodology :

  • Kinase profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Measure IC₅₀ via ADP-Glo™ assay .
  • Data analysis : Apply machine learning (e.g., Random Forest) to correlate structural motifs (e.g., trifluoromethyl position) with selectivity scores. Validate via molecular docking (AutoDock Vina) against PKC-θ and MAPK1 crystal structures .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

  • Methodology :

  • Quality control : Enforce strict synthesis protocols (e.g., reaction time ±5%, solvent lot consistency).
  • Statistical normalization : Use Z-score transformation for IC₅₀ values across batches. Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

  • Methodology :

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
  • Analysis :
  • UPLC-PDA-MS (BEH C18 column, 0.1% formic acid gradient) to identify hydrolyzed (e.g., carboxylic acid) or oxidized (e.g., N-oxide) byproducts.
  • Quantify degradation using peak area thresholds (e.g., ≥0.2% requires identification) .

Methodological Best Practices

Q. What in silico tools are recommended for predicting the compound’s ADMET properties prior to in vivo studies?

  • Methodology :

  • ACD/Labs Percepta : Predict logP (2.8–3.5), plasma protein binding (≥90%), and blood-brain barrier permeability (low) .
  • SwissADME : Validate bioavailability radar, highlighting potential P-glycoprotein efflux risks due to the trifluoromethyl group .

Q. How can researchers optimize reaction yields for scale-up synthesis without compromising purity?

  • Methodology :

  • Process intensification : Switch from batch to flow chemistry for chromenone-pyrrolidine coupling, reducing side reactions via precise residence time control (3–5 minutes) .
  • Workup optimization : Replace column chromatography with antisolvent crystallization (ethanol/water, 4:1 v/v) for ≥85% recovery .

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